1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H10N6OS and its molecular weight is 286.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Novel heterocyclic compounds, including thiazole, pyrazole, and pyridine derivatives, have been synthesized for potential insecticidal activities. These compounds, incorporating the sulfonamide-bearing thiazole moiety, demonstrate significant toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their potential as insecticidal agents (Soliman et al., 2020).
The synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles derivatives containing pyridyl and naphthyl moieties has been reported. These compounds were evaluated for their antibacterial activities, although they did not exhibit significant activities, highlighting the challenges in targeting specific biological activities (Zamani et al., 2004).
A study focused on the synthesis of pyrazolo[4,3-c]pyridine carboxamides aimed at identifying inhibitors of Mycobacterium tuberculosis pantothenate synthetase. The compounds synthesized demonstrated varying degrees of inhibition against the tuberculosis bacterium, with one compound showing significant activity and low cytotoxicity, suggesting potential applications in antitubercular drug development (Amaroju et al., 2017).
Enaminones have been utilized as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities. This study illustrates the versatility of enaminones in synthesizing bioactive compounds with potential applications in cancer therapy and infection control (Riyadh, 2011).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide.
Result of Action
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
Factors such as solubility and specific gravity, which are known for thiazole , may influence the action of this compound.
Properties
IUPAC Name |
1-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-18-6-9(16-17-18)11(19)15-12-14-10(7-20-12)8-3-2-4-13-5-8/h2-7H,1H3,(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOIYJYYBZRJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.